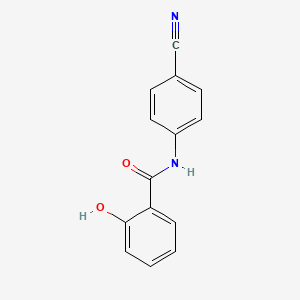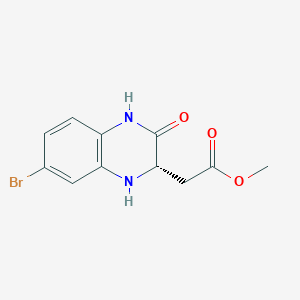
(3S)-3-Fluoro-3-methylpyrrolidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Fluoro-3-methylpyrrolidine typically involves the fluorination of a suitable pyrrolidine precursor. One common method is the asymmetric synthesis using chiral catalysts to ensure the correct stereochemistry. For example, starting from (S)-3-methylpyrrolidine, selective fluorination can be achieved using reagents like Selectfluor under controlled conditions to introduce the fluorine atom at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign fluorinating agents and solvents is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Fluoro-3-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield de-fluorinated or partially reduced products.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-bearing carbon, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: De-fluorinated pyrrolidines.
Substitution: Amino or thio-substituted pyrrolidines.
Scientific Research Applications
(3S)-3-Fluoro-3-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential as a bioisostere in drug design, where the fluorine atom can mimic hydrogen or hydroxyl groups, enhancing metabolic stability and bioavailability.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of (3S)-3-Fluoro-3-methylpyrrolidine depends on its specific application In medicinal chemistry, the fluorine atom can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors
Comparison with Similar Compounds
(3S)-3-Methylpyrrolidine: Lacks the fluorine atom, resulting in different chemical and biological properties.
(3R)-3-Fluoro-3-methylpyrrolidine: The enantiomer of (3S)-3-Fluoro-3-methylpyrrolidine, which may exhibit different stereospecific interactions with biological targets.
3-Fluoropyrrolidine: A simpler fluorinated pyrrolidine without the methyl group, used in various synthetic applications.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both a fluorine and a methyl group, which together influence its reactivity and interactions in biological systems. This combination makes it a valuable compound in the design of new pharmaceuticals and other bioactive molecules.
Properties
IUPAC Name |
(3S)-3-fluoro-3-methylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c1-5(6)2-3-7-4-5/h7H,2-4H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAPCSXSRDTDMC-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCNC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3R,4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one](/img/structure/B3323298.png)


![Benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate](/img/structure/B3323325.png)
![Benzyl 2-amino-4-(3-bromobenzyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B3323332.png)
![(S)-tert-Butyl 2-bromo-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B3323335.png)
![(S)-5-(tert-Butoxycarbonyl)-4-isopropyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylic acid](/img/structure/B3323343.png)


![(S)-2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol](/img/structure/B3323361.png)

